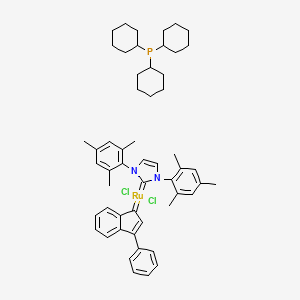
catMETium RF1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CatMETium RF1 is a homogeneous metathesis catalyst developed by Evonik Industries. It is part of a series of catalysts designed to facilitate various metathesis reactions, including cross-metathesis, ring-closing metathesis, and ring-opening metathesis. These catalysts are particularly valuable in the chemical industry for the development and production of high-tech plastics, active ingredients for medicines, and pesticides .
Wirkmechanismus
Target of Action
CatMETium RF1 is a type of metathesis catalyst . Metathesis catalysts are primarily targeted at chemical reactions such as cross-metathesis, ring-closing metathesis, and ring-opening metathesis . These reactions are crucial in the chemical industry for the development and production of high-tech plastics, active ingredients for medicines, and pesticides .
Mode of Action
The mode of action of this compound involves its interaction with its targets to facilitate metathesis reactions . Metathesis is a reaction in which alkylidene groups interchange between alkenes . This compound, as a catalyst, speeds up these reactions without being consumed in the process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of various compounds. For instance, ring-closing metathesis is an indispensable reaction step in the synthesis of active ingredients for hepatitis C and cancer medications . Similarly, ring-opening cross-metathesis can be used to manufacture highly effective light-guiding polymer materials .
Result of Action
The result of this compound’s action is the facilitation of metathesis reactions, leading to the efficient synthesis of various compounds. For example, it enables the synthesis of active ingredients for certain medications and the production of high-tech plastics .
Vorbereitungsmethoden
The synthesis of CatMETium RF1 involves the use of ruthenium-based precursors. The preparation typically starts with the dichloro(1,5-cyclooctadiene)ruthenium(II) complex. This precursor is reacted with 1,3-bis-(2,4,6-trimethylphenyl)-imidazol-2-ylidene in toluene, followed by a series of ligand substitutions to produce the final catalyst . The reaction conditions are generally mild, with the process being carried out at ambient temperature .
Analyse Chemischer Reaktionen
CatMETium RF1 is primarily used in metathesis reactions, which involve the interchange of alkylidene groups between alkenes. The types of reactions it undergoes include:
Cross-Metathesis (CM): This reaction involves the exchange of alkylidene groups between two acyclic olefins.
Ring-Closing Metathesis (RCM): This reaction forms cyclic olefins from α,ω-dienes.
Ring-Opening Metathesis Polymerization (ROMP): This reaction polymerizes cyclic olefins.
Enyne Metathesis: This reaction produces dienes through the metathesis of an alkyne with an alkene.
Common reagents used in these reactions include dichloromethane and toluene, with reaction temperatures ranging from 40°C to 80°C . The major products formed depend on the specific metathesis reaction being performed, but they generally include cyclic and acyclic olefins.
Wissenschaftliche Forschungsanwendungen
CatMETium RF1 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.
Biology: It facilitates the synthesis of biologically active compounds, such as those used in cancer and hepatitis C treatments.
Medicine: It is involved in the production of active pharmaceutical ingredients.
Industry: It is used in the production of high-tech plastics and polymer materials.
Vergleich Mit ähnlichen Verbindungen
CatMETium RF1 is part of a series of metathesis catalysts that include CatMETium RF2, CatMETium RF3, and CatMETium RF4. Compared to these similar compounds, this compound is unique in its ligand structure, which includes a 3-phenylindenylid-1-ene ligand. This structure provides specific advantages in certain metathesis reactions, such as improved initiation and activity in toluene .
Similar compounds include:
CatMETium RF2: Known for its high activity in cross-metathesis reactions.
CatMETium RF3: Noted for its superior performance in ring-closing metathesis.
CatMETium RF4: Used for ring-opening metathesis polymerization.
This compound stands out due to its specific ligand structure and its balanced performance across various metathesis reactions.
Eigenschaften
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h7-12H,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBIWQQLMQFEU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H67Cl2N2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254972-49-1 |
Source


|
| Record name | 254972-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
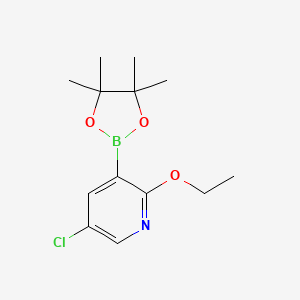
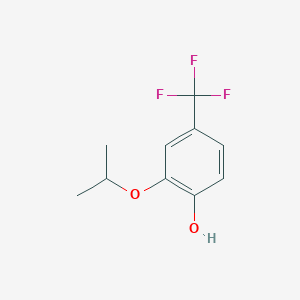
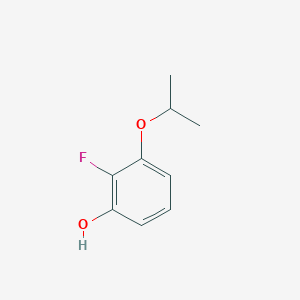
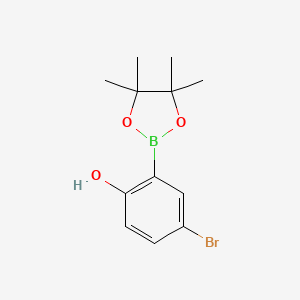

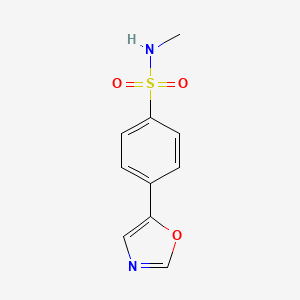
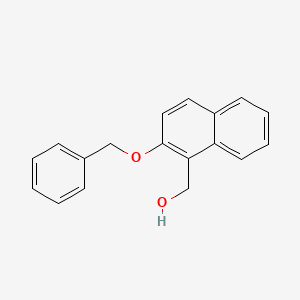
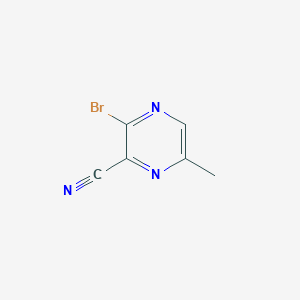
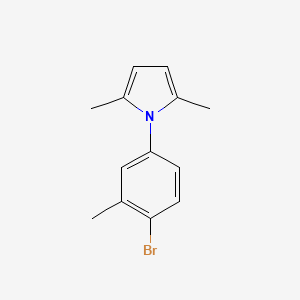
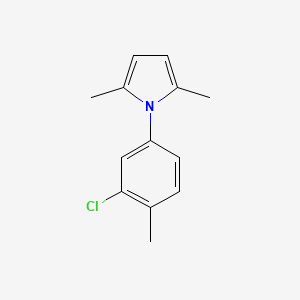
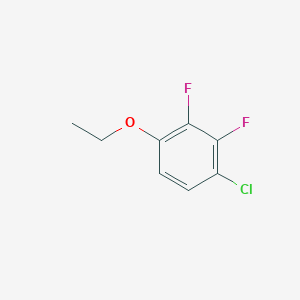
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338423.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
